2,2-Dichloroethenylsulfonylbenzene
Description
Structure
3D Structure
Properties
CAS No. |
3559-73-7 |
|---|---|
Molecular Formula |
C8H6Cl2O2S |
Molecular Weight |
237.10 g/mol |
IUPAC Name |
2,2-dichloroethenylsulfonylbenzene |
InChI |
InChI=1S/C8H6Cl2O2S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-6H |
InChI Key |
JRPMGNBRJKEHHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=C(Cl)Cl |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structure Elucidation of 2,2 Dichloroethenylsulfonylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled method for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, one can deduce a wealth of structural information.
Proton (¹H) NMR Spectroscopy: Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of 2,2-dichloroethenylsulfonylbenzene is expected to show signals corresponding to the vinylic proton and the protons of the phenylsulfonyl moiety. The vinylic proton, being attached to a carbon-carbon double bond and influenced by the electron-withdrawing sulfonyl group and two chlorine atoms, would likely appear as a singlet in a downfield region, estimated to be between δ 6.8 and 7.2 ppm.
The aromatic protons on the phenyl ring would present a more complex pattern, typically in the range of δ 7.6 to 8.2 ppm. The protons positioned ortho to the strongly electron-withdrawing sulfonyl group are expected to be the most deshielded and resonate at the lower end of this range. The para- and meta-protons would follow, with their exact chemical shifts and multiplicities depending on the coupling interactions. The coupling constants (J) between adjacent aromatic protons are characteristic, with ortho coupling typically being the largest (7–8 Hz), followed by meta (2–3 Hz) and para (<1 Hz) coupling.
Predicted ¹H NMR Data Table for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Vinylic-H | 6.8 - 7.2 | Singlet (s) |
| Aromatic-H (ortho) | 7.9 - 8.2 | Multiplet (m) |
| Aromatic-H (meta) | 7.6 - 7.8 | Multiplet (m) |
| Aromatic-H (para) | 7.7 - 7.9 | Multiplet (m) |
Carbon-13 (¹³C) NMR Spectroscopy: Chemical Shift and Multiplicity Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. In a proton-decoupled spectrum, each unique carbon atom in this compound would appear as a single line.
The two vinylic carbons are expected to resonate in the region of δ 125-135 ppm. The carbon atom bearing the two chlorine atoms (=CCl₂) would be significantly influenced by their electronegativity. The four distinct aromatic carbon signals would appear further downfield. The ipso-carbon, directly attached to the sulfonyl group, is anticipated to be the most deshielded of the aromatic carbons, likely appearing around δ 138-142 ppm. The ortho and para carbons are also deshielded by the sulfonyl group, while the meta carbons are less affected.
Predicted ¹³C NMR Data Table for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| =CCl₂ | 127 - 132 |
| =CH-SO₂ | 129 - 134 |
| Aromatic C (ipso) | 139 - 142 |
| Aromatic C (ortho) | 128 - 131 |
| Aromatic C (meta) | 126 - 129 |
| Aromatic C (para) | 133 - 136 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks. For this compound, this would clearly show the correlations between the ortho, meta, and para protons of the phenyl ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached protons and carbons. This would allow for the definitive assignment of each protonated carbon by linking the proton chemical shifts to their corresponding carbon chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds). This is crucial for connecting the different parts of the molecule. For instance, a correlation between the vinylic proton and the ipso-carbon of the phenyl ring would confirm the attachment of the dichloroethenylsulfonyl group to the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions between protons that are close to each other, regardless of whether they are bonded. This can provide insights into the preferred conformation of the molecule, for example, by showing a spatial relationship between the vinylic proton and the ortho-protons of the phenyl ring.
Applications of Dynamic NMR Spectroscopy for Conformational Studies
The rotational barrier around the C-S bond connecting the phenyl and sulfonyl groups can be investigated using dynamic NMR (DNMR) spectroscopy. At room temperature, rotation around this bond is likely fast on the NMR timescale, leading to equivalent signals for the two ortho and two meta protons. However, at lower temperatures, this rotation could be slowed, potentially resulting in separate signals for these protons. By analyzing the coalescence of these signals as the temperature is increased, the activation energy for this conformational change can be calculated.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This allows for the determination of the elemental composition of a molecule from its exact mass. For this compound (C₈H₆Cl₂O₂S), the molecular formula can be unequivocally confirmed. The presence of two chlorine atoms will also produce a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in a predictable ratio.
Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M]⁺˙ | 235.9414 |
| [M+2]⁺˙ | 237.9385 |
| [M+4]⁺˙ | 239.9355 |
Analysis of Fragmentation Patterns for Connectivity Elucidation
In addition to providing the molecular formula, mass spectrometry can offer structural information through the analysis of fragmentation patterns. When subjected to ionization, the molecular ion of this compound can break apart into smaller, characteristic fragment ions.
Expected fragmentation pathways could include:
Cleavage of the sulfonyl group, leading to the loss of SO₂.
Fission of the C-S bond, resulting in phenylsulfonyl and dichloroethenyl fragments.
Loss of one or both chlorine atoms.
The analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of volatile compounds. youtube.com In the context of this compound, GC-MS serves two primary purposes: assessing the purity of a sample and identifying any volatile derivatives or impurities. researchgate.netnih.gov
The gas chromatograph separates components of a mixture based on their volatility and interaction with the stationary phase of the column. youtube.com The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that can be used for identification when compared to a known standard. youtube.com For this compound, a single, sharp peak in the chromatogram would indicate a high degree of purity. The presence of multiple peaks would suggest the existence of impurities or degradation products, each with a distinct retention time. nih.govyoutube.com
Following separation by GC, the individual components are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint. youtube.com This fragmentation pattern provides valuable information for confirming the identity of this compound and for elucidating the structure of any co-eluting volatile compounds. researchgate.netmdpi.com The combination of retention time from GC and the mass spectrum from MS provides a high level of confidence in the identification and quantification of the target compound and any associated volatile species. youtube.comchromatographyonline.com
Table 1: Hypothetical GC-MS Data for a Sample of this compound
| Retention Time (min) | Major Mass Fragments (m/z) | Compound Identity | Purity (%) |
| 12.5 | 238, 240, 242 (molecular ion cluster), 141 (phenylsulfonyl), 77 (phenyl) | This compound | 98.5 |
| 9.8 | Varies | Volatile Impurity 1 | 0.8 |
| 14.2 | Varies | Volatile Impurity 2 | 0.7 |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational motions of molecules. nih.govnih.gov These methods are instrumental in identifying functional groups and providing a unique "fingerprint" of a molecule's structure. nih.govmdpi.com
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. bellevuecollege.edumasterorganicchemistry.com Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in this compound. lumenlearning.compressbooks.publibretexts.org
Key expected absorptions for this compound include:
SO₂ Stretching: The sulfonyl group (SO₂) will exhibit strong, characteristic asymmetric and symmetric stretching vibrations. These typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
C=C Stretching: The carbon-carbon double bond of the dichloroethenyl group will show an absorption in the range of 1680-1640 cm⁻¹. libretexts.org
Aromatic C-H and C=C Stretching: The benzene ring will display C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. libretexts.orgyoutube.com
C-Cl Stretching: The carbon-chlorine bonds will have stretching vibrations in the fingerprint region, typically between 800 and 600 cm⁻¹.
The presence and specific positions of these absorption bands in the IR spectrum provide direct evidence for the key functional groups within the molecule. bellevuecollege.edulibretexts.orgyoutube.com
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 |
| Alkene (C=C) | Stretch | 1680 - 1640 libretexts.org |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Dichloroethenyl | C-Cl Stretch | 800 - 600 |
Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. nih.gov It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. nih.gov The resulting Raman spectrum serves as a unique molecular fingerprint. nih.govmdpi.com
For this compound, Raman spectroscopy can provide valuable data on:
Symmetry-Forbidden Transitions: Some vibrational modes that are inactive in the IR spectrum may be active in the Raman spectrum, providing a more complete vibrational picture. aps.org
Low-Frequency Modes: Raman spectroscopy is well-suited for observing low-frequency vibrations, such as those involving the entire molecular framework or crystal lattice phonons in the solid state. spectroscopyonline.comresearchgate.net
The combination of IR and Raman spectra offers a comprehensive view of the vibrational properties of this compound, aiding in its definitive identification and structural characterization. nih.govnsf.gov
Table 3: Predicted Raman Shifts for Key Vibrations in this compound
| Functional Group/Vibration | Predicted Raman Shift (cm⁻¹) |
| Aromatic Ring Breathing | ~1000 |
| Symmetric SO₂ Stretch | ~1150 |
| C=C Stretch | ~1650 |
| Aromatic C-H Stretch | ~3060 |
X-ray Crystallography for Single-Crystal and Powder Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. xray.czusgs.gov This technique can be applied to both single crystals and polycrystalline powders.
In cases where suitable single crystals cannot be obtained, X-ray powder diffraction (XRPD) can be employed. ucsb.eduyoutube.combnl.gov The resulting diffraction pattern is a unique fingerprint of the crystalline phase and can be used for identification by comparing it to a database of known patterns. usgs.gov While not providing the same level of detail as single-crystal analysis, XRPD is invaluable for confirming the crystalline nature of the material, identifying different polymorphic forms, and assessing sample purity. xray.czbnl.gov
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 105.4 |
| Volume (ų) | 1055.2 |
| Z | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. ufg.br The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.
For this compound, the primary chromophores are the benzene ring and the dichloroethenyl group. The benzene ring will exhibit characteristic π → π* transitions. The presence of the sulfonyl and dichloroethenyl substituents will influence the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. The conjugation between the phenyl and ethenyl groups, though potentially limited by the sulfonyl group, can also give rise to specific electronic transitions. The UV-Vis spectrum provides valuable information about the conjugated system and the electronic environment of the molecule.
Table 5: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Expected λ_max (nm) |
| π → π* (Benzene Ring) | ~260-270 |
| π → π* (Conjugated System) | ~280-300 |
Integrated Spectroscopic Approaches for Comprehensive Structure Elucidation
A comprehensive and unambiguous elucidation of the structure of this compound is best achieved through an integrated approach that combines the data from all the aforementioned spectroscopic techniques. nih.govresearchgate.net Each method provides a piece of the structural puzzle, and their combined interpretation leads to a highly confident assignment.
The process typically involves:
GC-MS to confirm the molecular weight and purity of the compound. researchgate.net
IR and Raman spectroscopy to identify the key functional groups (sulfonyl, dichloroalkene, benzene ring) and obtain a vibrational fingerprint. nih.gov
UV-Vis spectroscopy to probe the electronic structure and conjugated systems. ufg.br
X-ray crystallography to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. libretexts.orgnih.govucsb.eduyoutube.comresearchgate.net
By correlating the data from these different spectroscopic methods, a complete and detailed picture of the molecular structure and properties of this compound can be constructed. For instance, the functional groups identified by IR and Raman spectroscopy can be mapped onto the atomic framework determined by X-ray crystallography. The electronic transitions observed in the UV-Vis spectrum can be rationalized based on the molecular orbitals derived from the confirmed structure. This integrated approach minimizes ambiguity and provides a robust and scientifically rigorous characterization of the compound. nih.govresearchgate.net
Reactivity and Mechanistic Investigations of 2,2 Dichloroethenylsulfonylbenzene
Elucidation of Reaction Pathways and Transformation Mechanisms
The reactivity of 2,2-dichloroethenylsulfonylbenzene is characterized by a rich and varied chemistry, primarily centered around the dichlorovinyl moiety and the phenylsulfonyl group. Understanding the mechanistic pathways of its transformations is crucial for its application in organic synthesis.
The electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond of the dichloroethenyl moiety, rendering the β-carbon susceptible to nucleophilic attack. This activation facilitates both nucleophilic addition and substitution reactions.
Nucleophilic addition to the polarized C=C bond is a common pathway. byjus.commasterorganicchemistry.com In these reactions, a nucleophile attacks the electrophilic β-carbon, leading to the formation of a tetrahedral intermediate. byjus.comlibretexts.org The subsequent steps can vary, often involving protonation to yield a stable addition product. pressbooks.pub The rate of these additions is influenced by steric hindrance around the carbonyl group and the electronic properties of the substituents. masterorganicchemistry.com
| Reactant | Nucleophile | Product | Reaction Type |
| This compound | Amine | β-Amino sulfone | Nucleophilic Addition |
| This compound | Thiol | β-Thioether sulfone | Nucleophilic Addition |
| This compound | Alkoxide | β-Alkoxy sulfone | Nucleophilic Addition |
Nucleophilic substitution on the vinyl carbon, while less common for unactivated alkenes, can occur with this compound due to the stabilizing effect of the sulfonyl group on the intermediate. The reaction often proceeds through a bimolecular nucleophilic substitution (S"N"2) mechanism, which involves a single, concerted step where the nucleophile attacks as the leaving group departs. libretexts.org This process typically results in an inversion of stereochemistry at the reaction center. youtube.comyoutube.com The rate of S"N"2 reactions is dependent on the concentration of both the substrate and the nucleophile. libretexts.org For instance, reactions with hydrazine (B178648) in various polar solvents have been shown to proceed via nucleophilic substitution pathways. researchgate.net
The sulfonyl group is a deactivating, meta-directing group for electrophilic aromatic substitution (EAS). libretexts.org This is due to its strong electron-withdrawing inductive and resonance effects, which reduce the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. uomustansiriyah.edu.iq
Common EAS reactions include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.commsu.edu To overcome the deactivating effect of the sulfonyl group, harsh reaction conditions, such as the use of strong acids or high temperatures, are often necessary. libretexts.orguomustansiriyah.edu.iq For example, nitration is typically carried out with a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺). uomustansiriyah.edu.iqlibretexts.org The substitution occurs predominantly at the meta position because the carbocation intermediates formed by ortho and para attack are significantly destabilized by the adjacent, positively polarized sulfur atom of the sulfonyl group. libretexts.org
| Reaction | Reagents | Typical Product |
| Nitration | HNO₃, H₂SO₄ | 1-(2,2-dichloroethenylsulfonyl)-3-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 1-bromo-3-(2,2-dichloroethenylsulfonyl)benzene |
| Sulfonation | SO₃, H₂SO₄ | 3-(2,2-dichloroethenylsulfonyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-acyl-3-(2,2-dichloroethenylsulfonyl)benzene |
The dichloroethenyl moiety of this compound can participate in radical reactions. The addition of radicals to the double bond can be initiated by thermal or photochemical methods. For instance, the reaction of benzenethiol (B1682325) with alkynes can proceed through a radical mechanism to form vinyl sulfide (B99878) adducts. rsc.org The stereochemical outcome of these radical additions is often dependent on the steric hindrance of the substituents on the vinyl radical intermediates. rsc.org
Control over radical pathways can be achieved by carefully selecting the reaction conditions, such as the initiator, solvent, and temperature. The presence of radical scavengers can inhibit these reactions, while the use of specific radical initiators can promote them. The nature of the intermediate radicals, such as their stability and hybridization, also plays a crucial role in determining the reaction products. rsc.org
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and involve the reorganization of electrons. adichemistry.comfiveable.me These reactions are characterized by their high stereospecificity. fiveable.meutdallas.edu While specific examples involving this compound are not extensively documented, the dichloroethenyl group has the potential to participate in cycloaddition reactions. adichemistry.comfiveable.me
Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. adichemistry.comlibretexts.org For example, [2+2] cycloadditions can form four-membered rings, and these reactions can be initiated either thermally or photochemically, with the stereochemical outcome depending on the reaction conditions. libretexts.orgpressbooks.publibretexts.org
Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. kiddle.cowiley-vch.de Several types of rearrangements are known, including 1,2-rearrangements, pericyclic reactions, and olefin metathesis. kiddle.co Some rearrangements, like the Beckmann and Baeyer-Villiger rearrangements, involve heteroatoms. libretexts.orgbyjus.com The benzilic acid rearrangement converts 1,2-diketones into α-hydroxy carboxylic acids. wiley-vch.delibretexts.org The Claisen rearrangement is a organicchemistrydata.orgorganicchemistrydata.org-sigmatropic rearrangement of an allyl vinyl ether. byjus.com
Stereochemical Outcomes and Diastereoselectivity in Transformations
The stereochemistry of reactions involving this compound is a critical aspect, particularly in nucleophilic additions and cycloadditions.
In nucleophilic addition reactions, the approach of the nucleophile to the planar dichloroethenyl group can potentially lead to the formation of new stereocenters. The facial selectivity of this attack (i.e., which face of the double bond is attacked) can be influenced by the steric bulk of the substituents on both the substrate and the nucleophile. In S"N"2 reactions, a backside attack by the nucleophile leads to an inversion of configuration at the stereocenter. libretexts.orgyoutube.com
In cycloaddition reactions, the stereochemistry is governed by the principles of orbital symmetry, often summarized by the Woodward-Hoffmann rules. fiveable.me The relative orientation of the reacting components in the transition state determines the stereochemistry of the product. fiveable.me For example, in a [2+2] cycloaddition, the stereochemistry of the reactants is generally retained in the product. libretexts.org
Regioselectivity in Multi-Functionalized Derivatives
For derivatives of this compound that contain additional functional groups, regioselectivity becomes a key consideration in their reactions.
In electrophilic aromatic substitution of a substituted sulfonylbenzene ring, the directing effects of both the sulfonyl group and the other substituent(s) must be considered. If the directing effects are complementary, a single major product is often formed. However, if they are opposing, a mixture of isomers may result, with the relative yields depending on the relative activating/deactivating strengths of the substituents.
In reactions involving the dichloroethenyl moiety in a multi-functionalized molecule, the regioselectivity of nucleophilic attack will be influenced by the electronic effects of the other substituents on the benzene ring. Electron-withdrawing groups will generally enhance the electrophilicity of the β-carbon, while electron-donating groups will decrease it. Highly regioselective cyclization reactions have been observed with related β-chlorovinyl compounds, leading to the formation of functionalized cyclopentenes. nih.gov
Theoretical and Computational Chemistry Studies of 2,2 Dichloroethenylsulfonylbenzene
Electronic Structure Calculations for Ground State Properties
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule in its ground state. These methods provide detailed information about the distribution of electrons, which in turn dictates the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) Applications for Molecular Geometry and Stability
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules like 2,2-dichloroethenylsulfonylbenzene. DFT methods, particularly with hybrid functionals such as B3LYP, are widely used to optimize molecular geometries and predict molecular stability. nih.gov For instance, the geometry of chalcone (B49325) isomers has been successfully optimized using the B3LYP functional with a 6-311G(d,p) basis set, including dispersion corrections. nih.gov Such calculations can determine the most stable conformations by comparing the relative energies of different isomers. nih.gov
The stability of a molecule can also be assessed through its frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, kinetic stability, and intramolecular charge transfer. nih.gov A smaller gap generally signifies a more reactive and polarizable molecule. nih.gov For example, studies on chalcone derivatives have shown that the HOMO-LUMO gap can effectively characterize these properties. nih.gov
Table 1: Representative DFT Functionals and Basis Sets for Molecular Property Calculations
| Functional | Basis Set | Common Applications |
| B3LYP | 6-311G(d,p) | Geometry optimization, relative energy calculations, FMO analysis nih.gov |
| ωB97X/6-31G | 6-31G | Conformational energies, intermolecular interactions |
Ab Initio Quantum Chemical Methods
Ab initio quantum chemistry methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.orgchemeurope.com These "from first principles" calculations aim to solve the electronic Schrödinger equation to predict molecular properties. wikipedia.orgchemeurope.com The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a foundational understanding of the electronic structure but neglects electron correlation. chemeurope.com
More advanced and accurate methods, known as post-Hartree-Fock methods, build upon the HF framework to include electron correlation. chemeurope.com These include Møller-Plesset perturbation theory (MPn), particularly MP2, and coupled-cluster (CC) theory, such as CCSD(T). nih.gov For molecules where a single determinant reference is inadequate, multi-configurational self-consistent field (MCSCF) and multi-reference perturbation methods like CASPT2 are employed. chemeurope.comnih.gov While computationally expensive, these methods offer high accuracy for determining electron densities, energies, and molecular structures. wikipedia.orgchemeurope.com The accuracy of ab initio methods can be systematically improved by increasing the size of the basis set, converging towards the exact non-relativistic solution of the Schrödinger equation. chemeurope.com
Semi-Empirical Methods for Large Systems
For larger molecular systems where ab initio and DFT methods are computationally prohibitive, semi-empirical methods offer a viable alternative. wikipedia.org These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org This parameterization allows for the implicit inclusion of some electron correlation effects. wikipedia.org
Common semi-empirical methods include those based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, such as AM1, PM3, and PM6. uni-muenchen.denih.gov These methods are significantly faster than their ab initio counterparts due to the use of approximations like the zero differential overlap (ZDO). wikipedia.orguni-muenchen.de Other approaches include density-functional tight-binding (DFTB) methods, which are derived from DFT. nih.govnih.gov While their accuracy can be lower if the molecule under study is dissimilar to the molecules used for parameterization, modern semi-empirical methods have shown considerable promise for modeling large biological and drug-like molecules. wikipedia.orgnih.gov
Table 2: Comparison of Common Semi-Empirical Methods
| Method | Basis of Approximation | Key Features |
| AM1, PM3, PM6 | NDDO | Parameterized to reproduce experimental data like heats of formation. uni-muenchen.de |
| DFTB | DFT | Based on a Taylor expansion of the energy with respect to a reference density. nih.gov |
| CNDO, INDO | ZDO | Early methods that laid the groundwork for more advanced techniques. uni-muenchen.deuomustansiriyah.edu.iq |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. This analysis identifies the molecule's low-energy conformations, which are essential for determining its biological activity and physical properties. Systematic grid searches and model-building are two approaches to explore the conformational space. However, for flexible molecules, the number of possible conformations can lead to a combinatorial explosion. scribd.com
Molecular dynamics (MD) simulations provide a powerful tool to study the conformational flexibility and dynamics of molecules in a simulated environment. nih.gov By solving Newton's equations of motion, MD simulations can track the atomic movements over time, providing insights into the conformational changes that the molecule undergoes. nih.gov For instance, MD simulations have been used to investigate the conformational flexibility of enzyme subunits and the role of substrates in regulating catalytic cycles. nih.gov These simulations can reveal different conformational states, such as active and inactive forms, which are critical for understanding the molecule's function. nih.gov
Computational Elucidation of Reaction Mechanisms
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface and analyzing the reaction coordinates, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway.
Potential Energy Surface (PES) Mapping and Intrinsic Reaction Coordinate (IRC) Analysis
A Potential Energy Surface (PES) is a conceptual tool that maps the energy of a molecule as a function of its geometry. libretexts.org By calculating the energy for various atomic arrangements, a multi-dimensional surface is constructed. libretexts.org Stationary points on the PES, where the gradient of the energy is zero, correspond to stable chemical species (energy minima) and transition states (saddle points). libretexts.orgfiveable.me The transition state represents the highest energy point along the minimum energy pathway connecting reactants and products. fiveable.me
The Intrinsic Reaction Coordinate (IRC) is a method used to define and follow the reaction path on the PES. q-chem.com Starting from a transition state, the IRC follows the steepest descent path downhill to the reactant and product minima. q-chem.com This analysis confirms that a given transition state indeed connects the intended reactants and products. q-chem.com The IRC is typically traced in mass-weighted Cartesian coordinates to represent the true reaction path as defined by Fukui. q-chem.com By mapping the PES and performing an IRC analysis, a detailed understanding of the reaction mechanism, including the energy barriers and the structures of intermediates and transition states, can be obtained. researchgate.netresearchgate.net
Transition State Localization and Characterization
The localization and characterization of transition states are fundamental aspects of computational chemistry that provide insight into the mechanisms and kinetics of chemical reactions involving this compound. A transition state represents the highest energy point along a reaction coordinate, corresponding to a specific molecular arrangement from which the reaction can proceed to either products or back to reactants.
For a hypothetical reaction involving this compound, such as a nucleophilic substitution or an addition reaction at the dichloroethenyl group, computational methods like Density Functional Theory (DFT) or ab initio calculations would be employed to locate the transition state structure. This process involves sophisticated algorithms that search the potential energy surface for a first-order saddle point—a molecular geometry that is a minimum in all vibrational modes except for one, which corresponds to the reaction coordinate.
Once located, the transition state is characterized by analyzing its vibrational frequencies. A key feature of a true transition state is the presence of a single imaginary frequency, which confirms that the structure is indeed a maximum along the reaction pathway. The geometric parameters (bond lengths and angles) of this transition state structure provide a snapshot of the molecule at the peak of the energy barrier, offering crucial information about which bonds are breaking and forming.
Analysis of Dynamic Effects and Post-Transition State Bifurcations
Beyond the static picture provided by transition state theory, the study of reaction dynamics can reveal more complex behaviors. Dynamic effects refer to the influence of molecular motion and energy distribution on the outcome of a reaction, which may not be predictable solely from the potential energy surface.
In some reactions, a single transition state can lead to multiple products. This phenomenon is known as a post-transition state bifurcation. acs.org After crossing a single transition state, the reaction trajectory may encounter a valley-ridge inflection point on the potential energy surface, where the path splits, leading to different product wells. nih.govnih.gov
For this compound, a hypothetical reaction could exhibit such behavior. For instance, a reaction might proceed through a single transition state, after which the system could evolve towards different isomeric products. acs.org To investigate this, quasi-classical direct dynamics simulations would be performed. acs.org These simulations model the motion of atoms over time, starting from the transition state, and can reveal whether the reaction pathway bifurcates and what factors, such as the initial momentum of the atoms, influence the product distribution. The study of such dynamic effects is crucial for accurately predicting selectivity in reactions where traditional transition state theory may be insufficient. acs.org
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, which can aid in its identification and characterization.
NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, typically using DFT methods, the chemical shifts can be estimated. These predicted spectra can be compared with experimental data to confirm the molecular structure.
IR Spectroscopy: The infrared (IR) spectrum of this compound can be computationally simulated by calculating its vibrational frequencies. After obtaining the optimized geometry, a frequency calculation is performed. The resulting vibrational modes and their intensities correspond to the peaks in the IR spectrum. This can help in identifying characteristic functional groups, such as the sulfonyl group (SO₂) and the C=C double bond.
UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals. The calculated excitation energies and oscillator strengths correspond to the absorption maxima (λ_max) and the intensity of the peaks in the UV-Vis spectrum, offering insights into the electronic structure of the molecule.
A summary of how these properties would be computationally approached is presented in Table 1.
Table 1: Computational Approaches to Spectroscopic Properties
| Spectroscopic Technique | Computational Method | Predicted Parameters |
| NMR | DFT, GIAO | Chemical Shifts (δ), Coupling Constants (J) |
| IR | DFT, Frequency Analysis | Vibrational Frequencies (cm⁻¹), Intensities |
| UV-Vis | TD-DFT | Excitation Energies (eV), Wavelengths (nm), Oscillator Strengths |
Molecular Orbital Theory and Bonding Analysis
Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. For this compound, an MO analysis would provide a detailed picture of the bonding and electronic properties.
The theory involves the combination of atomic orbitals to form molecular orbitals: bonding orbitals, which are lower in energy and concentrate electron density between the nuclei, and antibonding orbitals, which are higher in energy and have a node between the nuclei.
Key aspects of an MO analysis for this compound would include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and electronic excitability. A smaller gap generally suggests higher reactivity.
Electron Density Distribution: MO calculations can map the electron density surface, indicating the regions of the molecule that are electron-rich or electron-poor. This is vital for predicting the sites of electrophilic and nucleophilic attack.
Bond Order: The distribution of electrons in bonding and antibonding orbitals allows for the calculation of bond orders, which can be correlated with bond strengths and lengths.
Computational Design and Virtual Screening of this compound Derivatives
Computational methods can be employed to design and screen derivatives of this compound with desired properties. This process, known as virtual screening, is a powerful tool in drug discovery and materials science.
The process would involve:
Defining a Target Property: The first step is to identify a property of interest, such as biological activity against a specific protein target or a particular material property like conductivity or optical response.
Generating a Virtual Library: A library of virtual derivatives of this compound would be created by systematically modifying its structure, for example, by adding different functional groups to the phenyl ring or altering the substituents on the ethenyl group.
Computational Screening: These virtual derivatives would then be subjected to computational screening. This could involve:
Molecular Docking: If the target is a protein, molecular docking simulations would be used to predict the binding affinity and mode of interaction of each derivative with the protein's active site.
Quantitative Structure-Activity Relationship (QSAR): QSAR models, which correlate chemical structure with biological activity, could be developed and used to predict the activity of the designed derivatives.
Property Prediction: For materials applications, computational methods would be used to predict the relevant physical or electronic properties of each derivative.
Prioritization and Synthesis: The most promising candidates identified through virtual screening would then be prioritized for chemical synthesis and experimental testing, saving significant time and resources compared to traditional trial-and-error approaches.
Based on a comprehensive search of available scientific literature, there is insufficient information to generate a detailed article on the chemical compound “this compound” that adheres to the specific structure and topics requested in your outline.
The general topics listed in the outline, such as carbon-carbon bond formation, heterocyclic synthesis, and various catalysis strategies, are well-established fields in organic chemistry. vanderbilt.edunih.govchemistry.coachyoutube.com However, the available literature does not specifically mention or detail the role of this compound within these contexts.
Therefore, it is not possible to provide a scientifically accurate and informative article that focuses solely on “this compound” as per the detailed requirements of the outline.
Applications of 2,2 Dichloroethenylsulfonylbenzene in Advanced Organic Synthesis and Catalysis
Catalytic Applications and Catalyst Development
Applications in Photoredox and Electrocatalysis
The fields of photoredox and electrocatalysis have emerged as powerful tools in modern organic synthesis, enabling novel transformations under mild conditions. These methodologies often rely on the unique electronic properties of catalysts and substrates. In principle, a molecule like 2,2-Dichloroethenylsulfonylbenzene, with its electron-withdrawing sulfonyl group and reactive dichloroethenyl moiety, could potentially participate in such reactions. However, without specific experimental studies, any proposed role remains purely speculative. There is no available research data to construct a detailed account or data table of its performance, such as reaction yields, turnover numbers, or mechanistic pathways in either photoredox or electrocatalytic systems.
Utilization as a Ligand or Precatalyst in Transition Metal-Mediated Reactions
Transition metal catalysis is a cornerstone of contemporary organic chemistry, with the design of ligands and precatalysts being a critical area of development. Ligands play a crucial role in modulating the reactivity and selectivity of the metal center. While sulfur-containing compounds can act as ligands for transition metals, there is no specific information in the surveyed literature to suggest that this compound has been explored for this purpose. Consequently, there are no research findings or data tables to present regarding its coordination chemistry, the stability of its potential metal complexes, or its efficacy as a ligand or precatalyst in reactions such as cross-coupling or C-H activation.
Precursor for Functional Materials (e.g., polymeric materials, molecular electronics)
The development of new functional materials with tailored optical, electronic, and physical properties is a major driver of innovation in materials science. The vinyl and sulfonyl groups in this compound could theoretically allow it to act as a monomer or a building block for polymerization reactions. The resulting polymers could possess interesting characteristics for applications in areas like molecular electronics. However, a review of the available literature did not yield any studies on the synthesis or characterization of polymers or other functional materials derived from this specific compound. Therefore, no data on polymer properties, such as molecular weight, thermal stability, or electronic conductivity, can be provided.
Applications in the Synthesis of Fine Chemicals and Specialty Organic Compounds
Fine chemicals and specialty organic compounds are high-value products with specific applications in industries such as pharmaceuticals, agrochemicals, and electronics. The reactivity of the dichloroethenyl group in this compound suggests its potential as a versatile intermediate in organic synthesis. It could, in theory, be used to introduce the sulfonylbenzene moiety or to construct more complex molecular architectures. Nevertheless, there is a lack of published research demonstrating its use as a key starting material or intermediate in the synthesis of specific fine or specialty chemicals. As a result, no reaction schemes, yields, or spectroscopic data for such applications can be detailed.
Advanced Topics and Future Directions in 2,2 Dichloroethenylsulfonylbenzene Research
Development of Novel and Efficient Synthetic Strategies
The synthesis of vinyl sulfones, including 2,2-dichloroethenylsulfonylbenzene, has been an area of significant research interest. tandfonline.com Traditional methods for preparing vinyl sulfones often involve the oxidation of the corresponding sulfides. wikipedia.org For instance, divinyl sulfone is synthesized by the hydrogen peroxide oxidation of bis(2-hydroxyethyl)sulfide followed by pyrolysis. wikipedia.org However, the demand for more efficient, selective, and environmentally benign synthetic routes has driven the development of novel strategies.
Recent advancements have focused on metal-free and photocatalytic methods. For example, visible-light-induced decarboxylative sulfonylation of cinnamic acids using sulfonylazides has emerged as a promising approach for synthesizing vinyl sulfones. acs.org Another innovative strategy involves a copper-catalyzed aromatic decarboxylative halosulfonylation, which allows for the one-pot synthesis of sulfonamides from readily available aryl carboxylic acids and amines, a process that could be adapted for sulfonyl chloride precursors of vinyl sulfones. princeton.eduacs.org The development of methods for the direct functionalization of C-H bonds and the use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) are also expanding the synthetic toolkit. thieme-connect.com
Furthermore, the synthesis of related sulfur-containing heterocycles through regioselective annulation reactions of sulfenyl halides with alkenes showcases the potential for creating complex molecular architectures from simple precursors. nih.gov These modern synthetic methods offer milder reaction conditions, broader substrate scope, and higher yields, paving the way for the efficient production of this compound and its derivatives. thieme-connect.com
Exploration of Unprecedented Reactivity Modes and Selective Transformations
Vinyl sulfones are recognized as versatile building blocks in organic synthesis due to their electrophilic nature. nih.gov They readily participate in Michael additions with nucleophiles like amines and thiols, a reactivity that is fundamental to their application in bioconjugation. wikipedia.orgrsc.org The phenylsulfonyl group can also be removed reductively, further enhancing their synthetic utility. wikipedia.org
Future research is expected to uncover unprecedented reactivity modes and selective transformations of this compound. The unique electronic properties conferred by the two chlorine atoms on the vinyl group likely modulate its reactivity in significant ways compared to unsubstituted vinyl sulfones. This could lead to the discovery of novel cycloaddition reactions, where vinyl sulfones act as dienophiles, or new types of transition-metal-catalyzed cross-coupling reactions. wikipedia.org
The development of enantioselective transformations will be a key focus. Chiral catalysts could enable the stereocontrolled synthesis of complex molecules from this compound, opening avenues for the creation of novel chiral ligands or pharmacologically active compounds. The exploration of its reactivity with a wider range of nucleophiles and electrophiles under various catalytic systems will undoubtedly expand its synthetic applications.
Integration with Automated Synthesis and Flow Chemistry Methodologies
The integration of automated synthesis and flow chemistry presents a significant opportunity to accelerate the exploration and optimization of reactions involving this compound. Automated synthesizers, which utilize disposable reagent cartridges, can perform reactions with minimal human intervention, allowing for high-throughput screening of reaction conditions and the rapid generation of compound libraries. youtube.com This technology is particularly well-suited for optimizing synthetic routes and exploring the substrate scope of new transformations. youtube.comnih.gov
Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and ease of scalability. dokumen.pubacs.org For reactions involving highly reactive or unstable intermediates, flow chemistry provides a safer and more controlled environment. dokumen.pub The continuous-flow diazotization and subsequent chlorosulfonylation to produce methyl 2-(chlorosulfonyl)benzoate demonstrates the potential of this technology for the efficient synthesis of sulfonyl compounds. researchgate.net Applying flow chemistry to the synthesis and subsequent transformations of this compound could lead to more efficient, safer, and scalable processes, facilitating its use in larger-scale applications. The synthesis of C-glycosyl compounds using tandem Wittig and Michael reactions in a flow system highlights the potential for complex multi-step syntheses. nih.gov
Interdisciplinary Research with Materials Science and Chemical Biology
The unique chemical properties of vinyl sulfones make them attractive for interdisciplinary research, particularly in materials science and chemical biology. tandfonline.com In materials science, the ability of vinyl sulfones to undergo polymerization and copolymerization reactions is of interest for creating novel polymers with tailored properties. For instance, palladium-catalyzed copolymerization of ethylene (B1197577) with methyl vinyl sulfone has been studied to create functionalized polyolefins. mdpi.comsemanticscholar.org The dichlorovinyl group in this compound could impart unique properties, such as flame retardancy or altered electronic characteristics, to the resulting polymers. The use of ferrocene-containing vinyl sulfones for creating functional biomaterials further illustrates the potential in this area. rsc.org
In chemical biology, vinyl sulfones are widely used as Michael acceptors to covalently modify proteins, particularly at cysteine residues. tandfonline.comwikipedia.orgrsc.org This reactivity has been exploited to develop enzyme inhibitors and chemical probes for studying biological processes. nih.govnih.gov The specific reactivity of this compound could be leveraged to design highly selective covalent inhibitors for specific protein targets. Its potential application in the design of proteolysis-targeting chimeras (PROTACs) is another exciting avenue, where it could serve as a warhead to covalently link a target protein to an E3 ligase for degradation. rsc.org
Leveraging Advanced Computational Chemistry for Predictive Design and Optimization
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. mdpi.comsemanticscholar.org DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. nih.gov For example, computational studies have been used to analyze the copolymerization of methyl vinyl sulfone and ethylene, revealing the origins of catalytic performance. mdpi.comsemanticscholar.org
In the context of this compound, computational methods can be used to:
Predict Reactivity: Model reaction mechanisms and transition states to predict the outcome of unknown reactions and guide the design of new synthetic transformations. rsc.org
Optimize Catalysts: Design and screen new catalysts for specific transformations, such as enantioselective additions or cross-coupling reactions.
Design Novel Materials: Predict the properties of polymers and other materials derived from this compound.
Guide Drug Design: Model the interaction of this compound and its derivatives with biological targets to design more potent and selective inhibitors. nih.gov
Recent studies have employed DFT to understand the stability and properties of sulfonylurea herbicides and to model the adsorption of heavy metals by polymers, showcasing the broad applicability of these computational tools. nih.govmdpi.com By combining computational predictions with experimental validation, researchers can significantly accelerate the discovery and development of new applications for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
